
1-Iodoethyl cyclohexylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-iIodoethyl 2-Cyclohexylacetate, also known as Cyclohexaneacetic acid, 1-iodoethyl ester, is an organic compound with the molecular formula C10H17IO2 and a molecular weight of 296.15 g/mol . This compound is characterized by the presence of an iodoethyl group attached to a cyclohexylacetate moiety, making it a unique ester derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-iIodoethyl 2-Cyclohexylacetate typically involves the esterification of cyclohexaneacetic acid with 1-iodoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
Cyclohexaneacetic acid+1-IodoethanolH2SO41-iIodoethyl 2-Cyclohexylacetate+H2O
Industrial Production Methods
In an industrial setting, the production of 1-iIodoethyl 2-Cyclohexylacetate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-iIodoethyl 2-Cyclohexylacetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodoethyl group can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of 2-cyclohexylacetic acid.
Reduction: Formation of 2-cyclohexylethanol.
Oxidation: Formation of cyclohexaneacetic acid.
Applications De Recherche Scientifique
1-iIodoethyl 2-Cyclohexylacetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-iIodoethyl 2-Cyclohexylacetate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific application and the nature of the compound’s interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-Cyclohexylacetate: Similar ester structure but with an ethyl group instead of an iodoethyl group.
Methyl 2-Cyclohexylacetate: Similar ester structure but with a methyl group instead of an iodoethyl group.
2-Cyclohexylacetic Acid: The carboxylic acid counterpart of the ester.
Uniqueness
1-iIodoethyl 2-Cyclohexylacetate is unique due to the presence of the iodoethyl group, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
91871-83-9 |
|---|---|
Formule moléculaire |
C10H17IO2 |
Poids moléculaire |
296.14 g/mol |
Nom IUPAC |
1-iodoethyl 2-cyclohexylacetate |
InChI |
InChI=1S/C10H17IO2/c1-8(11)13-10(12)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 |
Clé InChI |
PVIHJWKNVLCYHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(OC(=O)CC1CCCCC1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


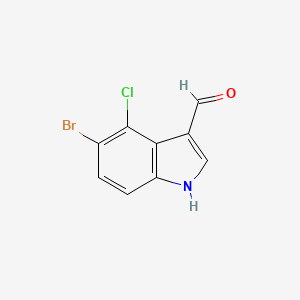
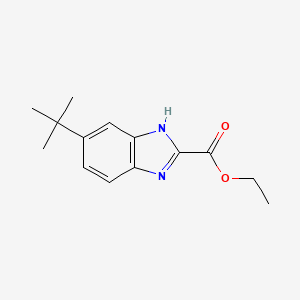
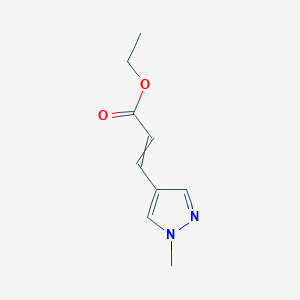
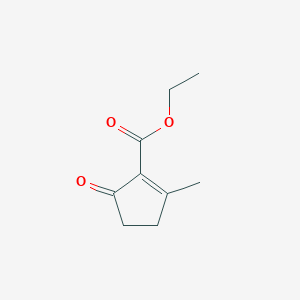
![5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13680148.png)
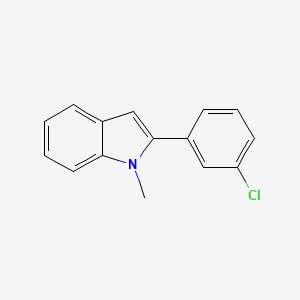

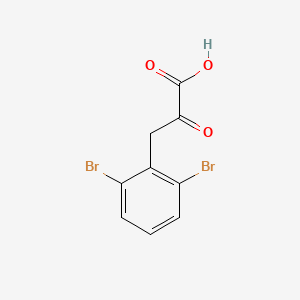
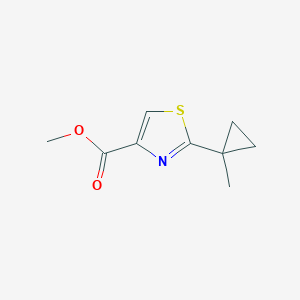


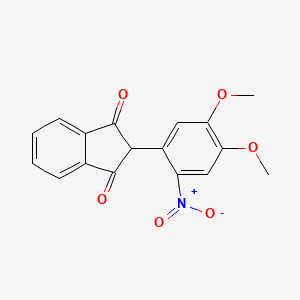
![3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B13680191.png)

